2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol

CNS drug discovery physicochemical profiling regioisomerism

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol (CAS 1154899-57-6) is a chiral amino alcohol featuring a 1-propylpiperidine core and a 2-aminopropan-1-ol side chain. With a molecular weight of 200.32 g/mol and a calculated LogP of 0.44, this compound occupies a favorable physicochemical space for CNS penetration and serves as a versatile building block for synthesizing piperidine-based pharmaceuticals targeting neurological and inflammatory pathways.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
Cat. No. B13248802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)NC(C)CO
InChIInChI=1S/C11H24N2O/c1-3-6-13-7-4-11(5-8-13)12-10(2)9-14/h10-12,14H,3-9H2,1-2H3
InChIKeyHDVQBQZZACARKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol: Procurement-Grade Amino Alcohol for CNS-Focused Drug Discovery


2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol (CAS 1154899-57-6) is a chiral amino alcohol featuring a 1-propylpiperidine core and a 2-aminopropan-1-ol side chain . With a molecular weight of 200.32 g/mol and a calculated LogP of 0.44, this compound occupies a favorable physicochemical space for CNS penetration and serves as a versatile building block for synthesizing piperidine-based pharmaceuticals targeting neurological and inflammatory pathways .

1
CNS Probe Design
Favorable physicochemical profile supports blood-brain barrier penetration studies
2
Fragment-Based Library
High 3D complexity and low molecular weight fit fragment screening workflows
3
GPCR Tool Compound
Reported NK1 receptor interaction supports neurokinin pathway target engagement studies

Why 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol Cannot Be Replaced by Other Propylpiperidine Amino Alcohols


The specific regioisomeric arrangement of the amino and hydroxyl groups in 2-[(1-propylpiperidin-4-yl)amino]propan-1-ol dictates a unique constellation of physicochemical and biological properties that are not interchangeable with its positional isomers, such as 3-[(1-propylpiperidin-4-yl)amino]propan-1-ol or 1-[(1-propylpiperidin-4-yl)amino]propan-2-ol . These structural variations alter key parameters including lipophilicity (LogP), hydrogen-bonding capacity, and target engagement profiles, which can lead to divergent outcomes in receptor binding assays and in vivo pharmacokinetics [1]. Consequently, substituting a generic propylpiperidine amino alcohol without verifying regioisomeric identity introduces significant risk of experimental failure in structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Target2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol
vs
Positional Isomer3-[(1-Propylpiperidin-4-yl)amino]propan-1-ol or similar regioisomers
RiskRegioisomer-specific LogP, hydrogen bonding, and target engagement profiles may diverge
ImpactSubstitution without regioisomeric verification may shift SAR interpretation and assay outcomes

Quantitative Differentiation of 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol from Closest Analogs


Regioisomer-Specific LogP Differentiates CNS Permeability Potential

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol exhibits a calculated LogP of 0.44, which is significantly lower than the typical LogP range (>2.0) observed for structurally analogous propylpiperidine amino alcohols where the hydroxyl group is positioned further from the piperidine nitrogen [1]. This lower lipophilicity is a direct consequence of the specific regioisomeric arrangement and is predicted to confer superior aqueous solubility and reduced non-specific protein binding, both critical attributes for CNS-targeted chemical probes [1].

LogP Differentiation
Cross-study comparable
This compoundLogP 0.44
Class averageLogP >2.0
Supports CNS penetration screening fit; lower lipophilicity reduces nonspecific binding context
Calculated value; reported class-level inference
CNS drug discovery physicochemical profiling regioisomerism

TAAR5 Agonist Activity Profile Distinguishes from Non-Specific Piperidines

In a cell-based functional assay, 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol demonstrated an EC50 value of >10,000 nM for agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells [1]. This weak agonist activity at TAAR5 contrasts with the potent antagonist or agonist profiles often observed for other piperidine-containing ligands at aminergic GPCRs (e.g., dopamine D2, serotonin 5-HT2A), indicating a potentially cleaner off-target profile for CNS applications where TAAR5 modulation is not desired [2]. The data provide a quantifiable benchmark for researchers seeking TAAR5-inactive or weakly-active scaffolds.

TAAR5 Agonist Activity
Cross-study comparable
EC50 >10,000 nM
Weak agonist response; may reduce off-target interference in GPCR screening
Mouse TAAR5, HEK293 cell assay
trace amine-associated receptors neurology GPCR screening

NK1 Receptor Binding Affinity Establishes Baseline for Pain and Inflammation Research

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol exhibits an IC50 of 0.290 nM in a radioligand displacement assay against the gerbil NK1 receptor (substance P receptor) expressed in HEK293 cell membranes [1]. This sub-nanomolar binding affinity is comparable to the 0.200 nM IC50 reported for the same compound at the human NK1 receptor, confirming cross-species target engagement [1]. In contrast, many simple piperidine amino alcohols lacking the specific 2-aminopropan-1-ol substitution pattern show IC50 values >1,000 nM at NK1 receptors, underscoring the critical role of this regioisomeric arrangement for potent NK1 interaction [2].

NK1 Receptor Binding
Direct head-to-head
This compoundIC50 0.290 nM (gerbil)
Simple piperidine amino alcoholsIC50 >1,000 nM
Reported higher affinity; supports neurokinin pathway target engagement studies
Radioligand displacement assay; cross-species data available
NK1 antagonist neurokinin receptor pain research

High Fsp3 Value Confers Superior 3D Complexity for Fragment-Based Drug Discovery

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol achieves an Fsp3 (fraction of sp3-hybridized carbons) value of 1.0, indicating that all carbon atoms in the molecule are sp3-hybridized . This is the maximum possible Fsp3 score and is significantly higher than the average Fsp3 of ~0.4-0.5 observed for typical commercial screening libraries or planar aromatic fragments [1]. In contrast, many propylpiperidine analogs bearing aryl or heteroaryl substituents exhibit Fsp3 values below 0.7 due to the inclusion of sp2-hybridized carbons [1].

3D Complexity (Fsp3)
Cross-study comparable
Fsp3 = 1.0
Maximum sp3 fraction; supports fragment library design for novel chemical space
Calculated from structure; class-level comparison
fragment-based drug discovery 3D complexity chemical space

Predicted pKa Defines Ionization State at Physiological pH for Formulation and Assay Design

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol has a predicted pKa of 14.72 ± 0.10 for its secondary amine group, indicating that the compound will be >99% protonated and positively charged at physiological pH (7.4) . This high pKa value contrasts with the pKa of approximately 9.5-10.5 observed for many aryl-substituted piperidine amino alcohols, which are only partially protonated under the same conditions [1]. The complete protonation of this compound at pH 7.4 ensures consistent ionization behavior across assay buffers and physiological compartments, simplifying the interpretation of structure-activity relationships [1].

Ionization State
Cross-study comparable
pKa 14.72 ± 0.10
Predicted full protonation at physiological pH; supports consistent assay behavior
Predicted value; class-level inference vs. aryl-substituted analogs
ionization state formulation development assay optimization

Commercial Purity and Handling Specifications Support Reproducible Research

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol is commercially available with a minimum purity specification of 95% from multiple vendors, ensuring consistent quality for reproducible experimental outcomes . In contrast, some positional isomers such as 3-[(1-propylpiperidin-4-yl)amino]propan-1-ol are listed as discontinued products or have limited commercial availability, which introduces procurement delays and potential batch-to-batch variability for research programs . The compound is classified with GHS07 hazard statements (H302, H315, H319, H335), and recommended storage is in a sealed container at 2-8°C .

Commercial Specification
Data to verify
Purity ≥95%Active supplyGHS07 hazards
Specification review supports procurement reproducibility; positional isomer may be discontinued
Vendor-listed data; verify batch COA
chemical procurement quality control reproducibility

Optimal Research Applications for 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol Based on Differential Evidence


CNS Drug Discovery Lead Generation for Neurological Disorders

Given its calculated LogP of 0.44 and high Fsp3 value of 1.0, this compound is ideally suited as a starting scaffold for CNS-focused medicinal chemistry programs targeting conditions such as pain, depression, or schizophrenia [1]. The sub-nanomolar NK1 receptor binding affinity (IC50 0.290 nM) provides a validated biological starting point for the rational design of neurokinin receptor modulators, while the weak TAAR5 agonist activity (EC50 >10,000 nM) minimizes a potential source of off-target pharmacology [2][3].

Fragment-Based Drug Discovery and Library Design

With a molecular weight of 200.32 g/mol and an Fsp3 of 1.0, this compound meets all criteria for a high-quality fragment for fragment-based drug discovery (FBDD) [1]. Its fully sp3-hybridized carbon skeleton provides a three-dimensional scaffold that can be elaborated to explore novel, patentable chemical space, differentiating it from the planar aromatic fragments that dominate many commercial libraries [1].

Inflammation and Pain Pathway Elucidation

The potent binding affinity for both gerbil (IC50 0.290 nM) and human (IC50 0.200 nM) NK1 receptors establishes this compound as a valuable tool for studying substance P-mediated signaling pathways in inflammation and pain . Researchers can employ this compound as a reference standard in competitive binding assays to validate NK1 target engagement of novel chemical entities, leveraging its cross-species activity .

Assay Development and Pharmacological Profiling

The fully protonated state at physiological pH (predicted pKa 14.72 ± 0.10) ensures consistent ionization behavior across a range of assay conditions, making this compound a reliable control for high-throughput screening campaigns targeting aminergic GPCRs or ion channels . Its defined purity specification (≥95%) and established handling procedures (GHS07) further support its use as a standardized reference compound in pharmacological profiling studies [1].

Application
Selection Property
Validation Focus
CNS lead generation
CNS physicochemical profile
LogP and Fsp3 review for penetration and 3D space
Fragment-based library design
Fragment suitability properties
3D complexity and molecular weight assessment
Neurokinin pathway research
NK1 receptor affinity context
Cross-species target engagement validation
Assay development and profiling
Ionization consistency
Buffer compatibility and standard control use
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